molecular formula C20H25N3O3 B10857803 (2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Cat. No.: B10857803
M. Wt: 355.4 g/mol
InChI Key: XDVXQQDQFWVCAU-YMRXKLBXSA-N
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Description

(6R)-ML753286 is a chiral compound with significant importance in various scientific fields. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The (6R) configuration indicates the specific spatial arrangement of atoms around the chiral center, which can influence the compound’s reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-ML753286 typically involves the catalytic reduction of a precursor compound. One common method includes the reduction of L-erythro-biopterin or an acyl derivative in the presence of an amine at a pH range of 10 to 13, using a platinum-based catalyst . This process ensures a high yield and purity of the (6R) isomer.

Industrial Production Methods

Industrial production of (6R)-ML753286 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(6R)-ML753286 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further modify the compound, often using hydrogenation techniques.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide ions are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

(6R)-ML753286 has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (6R)-ML753286 involves its interaction with specific molecular targets. The compound acts as a coenzyme for various hydroxylase enzymes, facilitating the hydroxylation of aromatic amino acids . This interaction is crucial for the biosynthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-ML753286 is unique due to its specific (6R) configuration, which imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16+,17+/m0/s1

InChI Key

XDVXQQDQFWVCAU-YMRXKLBXSA-N

Isomeric SMILES

C[C@H]1C(=O)N2[C@H](CC3=C([C@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1

Canonical SMILES

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1

Origin of Product

United States

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